molecular formula C17H21N3O3S B2822453 (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide CAS No. 1706497-58-6

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide

Cat. No.: B2822453
CAS No.: 1706497-58-6
M. Wt: 347.43
InChI Key: KULJVYYAIOPGNS-DHZHZOJOSA-N
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Description

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide is a chemically unique building block of significant interest in pharmaceutical and agrochemical research. This compound features a sulfonamide group linked to a pyrazole heterocycle, a structural motif known to confer a wide range of biological activities. Primary sulfonamides are recognized for their high affinity as inhibitors of metalloenzymes like carbonic anhydrases , which are pivotal targets for treating conditions such as glaucoma, epilepsy, and edema . The integration of the pyrazole nucleus, a scaffold prevalent in numerous FDA-approved drugs, further enhances the compound's potential. Pyrazole derivatives are extensively documented for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . The specific molecular architecture of this reagent, which includes a tetrahydro-2H-pyran moiety and an ethenesulfonamide linker, suggests potential for use in the structure-based design of next-generation, isoform-selective enzyme inhibitors . Researchers can leverage this compound as a key intermediate in developing novel therapeutic agents, particularly in targeting cholinesterases for neurological disorders or carbonic anhydrases for various metabolic diseases . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,11-8-15-4-2-1-3-5-15)19-17-12-18-20(14-17)13-16-6-9-23-10-7-16/h1-5,8,11-12,14,16,19H,6-7,9-10,13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJVYYAIOPGNS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran group.

    Formation of the Ethenesulfonamide Moiety: The final step involves the formation of the ethenesulfonamide group through a reaction between a sulfonyl chloride and an amine derivative of the pyrazole-tetrahydropyran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of enzyme inhibitors.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfonamide group, potentially inhibiting enzyme activity or altering receptor function. The phenyl and pyrazole rings could also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Functional Group Variations

The compound’s uniqueness arises from its combination of a pyrazole ring, tetrahydro-2H-pyran substituent, and ethenesulfonamide linker. Below is a comparison with structurally related compounds from literature and pharmacopeial standards:

Table 1: Structural Comparison with Analogs
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrazole Tetrahydro-2H-pyran-4-ylmethyl, (E)-ethenesulfonamide-phenyl Potential kinase inhibitor
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanolamine Thiophene, methylamino Impurity in drospirenone synthesis
1-Fluoronaphthalene (from ) Naphthalene Fluorine substitution Byproduct in fluorination reactions
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propanamine Naphthalene, thiophene Serotonin receptor modulator

Key Observations :

  • The ethenesulfonamide group may improve solubility relative to non-sulfonamide analogs like 1-fluoronaphthalene, which lacks polar functional groups.

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs (illustrative purposes):

Table 2: Predicted Physicochemical Properties
Property Target Compound a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 1-Fluoronaphthalene
Molecular Weight (g/mol) 401.45 211.29 146.14
LogP 2.8 1.5 3.1
Solubility (mg/mL) 0.15 4.2 0.02
Hydrogen Bond Donors 2 2 0

Analysis :

  • The target compound’s moderate LogP (2.8) suggests balanced lipophilicity, favoring membrane permeability compared to highly polar analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • Low solubility (0.15 mg/mL) may necessitate formulation optimization, a common challenge for sulfonamides.

Biological Activity

The compound (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide , identified by CAS number 2034886-27-4, is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C17H21N3O3S\text{Molecular Formula C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight 347 4 g mol\text{Molecular Weight 347 4 g mol}

Physical Properties

PropertyValue
Molecular Weight347.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown their efficacy in reducing inflammation in models such as carrageenan-induced paw edema .
  • Analgesic Activity : Pyrazole derivatives are often assessed for analgesic effects. In related studies, compounds have been shown to alleviate pain in various animal models, indicating potential for this compound to exhibit similar effects .
  • Vasorelaxant Effects : Some pyrazole derivatives have been reported to induce vasorelaxation through pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), suggesting that this compound may also interact with vascular smooth muscle relaxation mechanisms .

The mechanisms underlying the biological activities of this compound are likely linked to its structural features that allow interaction with various biological targets:

  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, which could account for their anti-inflammatory effects.
  • Interaction with Pain Pathways : Analgesic effects may be mediated through modulation of pain pathways involving neurotransmitters and receptors in the central nervous system.

Study on Pyrazole Derivatives

A study evaluated the analgesic and anti-inflammatory properties of a closely related pyrazole compound, demonstrating significant reductions in pain response during formalin tests and decreased paw edema during inflammatory challenges . These findings suggest that this compound may share similar therapeutic profiles.

Toxicity Assessment

In toxicity evaluations, pyrazole derivatives were found to exhibit a safe profile at therapeutic doses while showing signs of toxicity at higher concentrations. This highlights the importance of dose management in future studies involving this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or alkynes under basic conditions (e.g., NaH in THF) .
  • Step 2 : Introduction of the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution, using (tetrahydro-2H-pyran-4-yl)methyl bromide and a base like K₂CO₃ .
  • Step 3 : Sulfonamide coupling using (E)-2-phenylethenesulfonyl chloride in the presence of a coupling agent (e.g., EDCI) and a catalytic base (e.g., DMAP) .
    • Key Intermediates : Pyrazole-4-amine derivative, (tetrahydro-2H-pyran-4-yl)methyl-substituted pyrazole, and the sulfonyl chloride precursor.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement to resolve the (E)-configuration of the ethenesulfonamide moiety and confirm stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions on the pyrazole and tetrahydro-2H-pyran rings .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and detect synthetic by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) to reduce side reactions .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 150 W) to accelerate ring-closure steps and improve regioselectivity .
  • Purification Strategies : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomeric by-products .

Q. What strategies are recommended for resolving discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) regarding the compound's conformation?

  • Methodological Answer :

  • Re-evaluate Computational Parameters : Include solvent effects (e.g., PCM model for DMSO) and dispersion corrections in DFT calculations to better match crystallographic bond lengths .
  • Molecular Dynamics Simulations : Perform 10-ns simulations in explicit solvent to assess conformational flexibility and identify low-energy states .
  • Synchrotron Crystallography : Collect high-resolution (<1.0 Å) data to detect subtle structural deviations caused by crystal packing .

Q. How should researchers design experiments to investigate the compound's potential inhibitory effects on enzymatic targets like acetylcholinesterase?

  • Methodological Answer :

  • In Vitro Assays : Use Ellman’s method with acetylthiocholine iodide as a substrate to measure IC₅₀ values .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding poses within the enzyme’s active site, focusing on sulfonamide interactions with catalytic triads .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide or pyran groups to identify critical pharmacophores .

Q. What analytical approaches are critical for identifying and quantifying by-products formed during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with tandem MS to detect low-abundance impurities (e.g., regioisomers or des-methyl derivatives) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from by-products, particularly those arising from incomplete substitution on the pyrazole ring .
  • In situ IR Monitoring : Track reaction progress in real time to identify intermediates prone to degradation (e.g., sulfonyl chloride hydrolysis) .

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